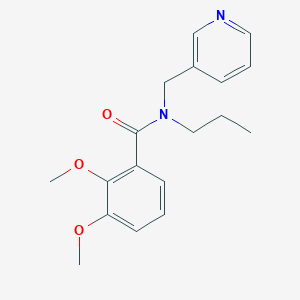![molecular formula C20H36N2O3 B5904356 N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)
N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide, also known as CTAP, is a compound that has been widely used in scientific research. It was first synthesized in 1993 by R. B. Rothman and his colleagues at the National Institute on Drug Abuse (NIDA). CTAP is a kappa-opioid receptor antagonist that has been shown to have potential therapeutic applications in the treatment of various diseases, including depression, anxiety, and addiction.
作用机制
N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide acts as a competitive antagonist at the kappa-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioids, such as dynorphin. This results in a decrease in the activity of the kappa-opioid receptor system.
Biochemical and Physiological Effects
N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the kappa-opioid receptor system, which can lead to a decrease in pain perception and stress response. N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide has also been shown to have antidepressant and anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of using N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide in lab experiments is its specificity for the kappa-opioid receptor. It has a high affinity for this receptor and does not bind to other opioid receptors. This allows researchers to study the effects of specifically targeting the kappa-opioid receptor system. One limitation of using N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide. One area of interest is the development of new drugs that target the kappa-opioid receptor system for the treatment of various diseases, including depression, anxiety, and addiction. Another area of interest is the investigation of the role of the kappa-opioid receptor system in various physiological processes, such as pain perception and stress response. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide and other kappa-opioid receptor antagonists.
合成方法
The synthesis of N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide involves several steps, starting with the reaction of N-cyclooctyl-N-methylglycine with ethyl 2-bromoacetate to form ethyl N-cyclooctyl-N-methylglycinate. This intermediate is then reacted with 2-(tetrahydro-2H-pyran-4-yl)ethanol to form N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学研究应用
N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been used to investigate the role of kappa-opioid receptors in pain, stress, and addiction. N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide has also been used to study the effects of various drugs on the kappa-opioid receptor system.
属性
IUPAC Name |
N-cyclooctyl-N'-methyl-N'-[2-(oxan-4-yl)ethyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O3/c1-22(14-11-17-12-15-25-16-13-17)20(24)10-9-19(23)21-18-7-5-3-2-4-6-8-18/h17-18H,2-16H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIVZNPDVZKDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)C(=O)CCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904274.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)
![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)


amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)

![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5904364.png)
![N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine](/img/structure/B5904370.png)